LogP (XLogP3) of 3.2 Confers Higher Lipophilicity Compared to Non-Halogenated Pivalamido Analogs
The target compound demonstrates significantly higher calculated lipophilicity (XLogP3 = 3.2) compared to its non-halogenated, pivalamido-containing analog 3-Pivalamidoisonicotinic acid (CAS 86847-91-8), for which a LogP value is not reported but is expected to be substantially lower due to the lack of the hydrophobic chlorine and iodine atoms [1]. This predicted difference is a class-level inference for drug-like properties.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (Predicted) |
| Comparator Or Baseline | 3-Pivalamidoisonicotinic acid (CAS 86847-91-8) |
| Quantified Difference | Not quantified for comparator; inferred difference based on structure. |
| Conditions | Predicted value from computational models (XLogP3) |
Why This Matters
A higher LogP is a critical parameter for predicting membrane permeability and oral absorption, influencing the selection of compounds for drug discovery campaigns.
- [1] Kuujia.com. Cas no 1305324-54-2 (2-Chloro-6-iodo-3-pivalamidoisonicotinic acid). Accessed April 21, 2026. View Source
